molecular formula C17H22N2O6 B6600939 3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1934529-94-8

3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Cat. No.: B6600939
CAS No.: 1934529-94-8
M. Wt: 350.4 g/mol
InChI Key: IOIXAUZTESBAQD-UHFFFAOYSA-N
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Description

“3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid” is a chemical compound with a molecular weight of 350.15 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23NO5/c1-16(2,3)23-15(21)18-10-17(11-18,14(19)20)12-22-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . . The compound should be stored in a refrigerator .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(23)19-10-17(11-19,13(20)21)18-14(22)24-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIXAUZTESBAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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